
Alifedrine
Descripción general
Descripción
Alifedrine es un compuesto químico conocido por sus propiedades de agonista parcial beta-adrenérgico . Se utiliza principalmente en el campo de la farmacología cardiovascular debido a sus efectos beneficiosos en el rendimiento cardíaco, especialmente en casos de insuficiencia ventricular izquierda isquémica aguda .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Alifedrine se puede sintetizar a través de varios métodos:
Reacción de Mannich: Esta implica la reacción de acetilciclohexano, paraformaldehído y 1-norefedrina en presencia de ácido clorhídrico.
Hidrogenación catalítica: El producto de la reacción de Mannich, una beta-aminocetona, se somete a hidrogenación catalítica para producir alifedrina.
Acilación de Friedel-Crafts: Este método implica la acilación de etileno con cloruro de ciclohexanoílo en presencia de cloruro de aluminio, seguida de reacción con 1-norefedrina.
Métodos de producción industrial: La producción industrial de alifedrina generalmente sigue la ruta de reacción de Mannich debido a su eficiencia y escalabilidad .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, aunque las condiciones y productos específicos no están extensamente documentados.
Reducción: El compuesto se puede reducir en condiciones de hidrogenación catalítica para formar varios derivados.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos amino e hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación catalítica generalmente utiliza catalizadores de paladio o platino.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrogenación catalítica de alifedrina produce derivados reducidos con actividad beta-adrenérgica modificada .
Aplicaciones Científicas De Investigación
Introduction to Alifedrine
This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.
Pharmacological Profile
This compound is characterized by the following properties:
- Chemical Formula : C₁₈H₂₇NO₂
- Molar Mass : 289.419 g/mol
- Routes of Administration : Oral and intravenous
As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .
Cardiovascular Research
This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.
Case Study: Heart Failure Management
A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .
Comparative Studies with Other Inotropes
This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.
Agent | Mechanism | Efficacy | Safety Profile |
---|---|---|---|
This compound | β-adrenergic agonist | Positive inotropic effect | Lower risk of arrhythmias |
Milrinone | Phosphodiesterase inhibitor | Improved cardiac output | Higher mortality risk |
Dobutamine | β1-adrenergic agonist | Rapid increase in contractility | Risk of tachycardia |
The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .
Mechanistic Studies
Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.
Mecanismo De Acción
Alifedrine ejerce sus efectos activando parcialmente los receptores beta-adrenérgicos. Esta activación conduce a un aumento de la frecuencia cardíaca y la contractilidad miocárdica, lo que mejora el gasto cardíaco y reduce la resistencia vascular sistémica . Los objetivos moleculares incluyen los receptores adrenérgicos beta-1 y beta-2, y las vías involucradas están principalmente relacionadas con el sistema nervioso simpático .
Compuestos similares:
Epinefrina: Un agonista beta-adrenérgico completo con efectos más amplios en el sistema cardiovascular.
Midodrina: Un agonista alfa-adrenérgico utilizado para tratar la hipotensión ortostática.
Unicidad de this compound: La actividad agonista parcial de this compound la hace única en comparación con los agonistas completos como la epinefrina. Esta actividad parcial permite una modulación más controlada y potencialmente más segura de la función cardíaca, lo que la hace particularmente útil en escenarios clínicos específicos .
Comparación Con Compuestos Similares
Epinephrine: A full beta-adrenergic agonist with broader effects on the cardiovascular system.
Midodrine: An alpha-adrenergic agonist used to treat orthostatic hypotension.
Uniqueness of Alifedrine: this compound’s partial agonist activity makes it unique compared to full agonists like epinephrine. This partial activity allows for a more controlled and potentially safer modulation of cardiac function, making it particularly useful in specific clinical scenarios .
Actividad Biológica
Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.
Overview of this compound
This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.
This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Positive Inotropic Effect : Increases the force of heart contractions.
- Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.
- Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.
Clinical Applications
This compound has been used in various clinical settings:
- Heart Failure : To improve cardiac output in patients with reduced ejection fraction.
- Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound:
-
Study on Heart Failure Management :
- Objective : To assess the impact of this compound on patients with chronic heart failure.
- Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.
- Follow-up Duration : 6 months.
- Participants : 150 patients with NYHA Class II-IV heart failure.
-
Hypotension During Surgery :
- Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.
- Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.
- Follow-up Duration : Immediate post-operative period.
- Participants : 100 surgical patients.
Summary of Findings
The following table summarizes key findings from recent studies involving this compound:
Study | Objective | Results | Participants | Duration |
---|---|---|---|---|
Heart Failure Management | Assess efficacy in chronic heart failure | Significant improvement in cardiac output | 150 | 6 months |
Hypotension During Surgery | Evaluate effectiveness against intraoperative hypotension | Reduced hypotension episodes | 100 | Immediate post-op |
Propiedades
Número CAS |
78756-61-3 |
---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |
Clave InChI |
UEELVIXXTBPOCF-KSSFIOAISA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
Apariencia |
Solid powder |
Key on ui other cas no. |
78756-61-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alifedrine D 13625 D-13625 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.